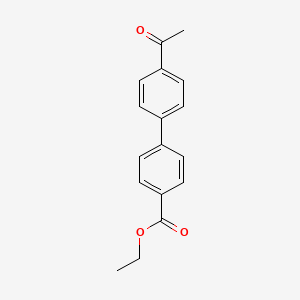

Ethyl 4-(4-acetylphenyl)benzoate

Übersicht

Beschreibung

Ethyl 4’-acetyl-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an ethyl ester group, an acetyl group, and a biphenyl structure. The biphenyl structure consists of two benzene rings connected by a single bond, which imparts unique chemical properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 4’-acetyl-[1,1’-biphenyl]-4-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction of 4’-hydroxyacetophenone with phenylboronic acid in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like ethanol. The resulting product is then esterified using ethyl chloroformate to obtain the final compound .

Industrial Production Methods

Industrial production of Ethyl 4’-acetyl-[1,1’-biphenyl]-4-carboxylate often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Mechanism : Protonation of the ester oxygen, nucleophilic attack by water, and cleavage of the ester bond.

-

Product : 4-(4-Acetylphenyl)benzoic acid.

Basic Hydrolysis (Saponification)

-

Conditions : NaOH or KOH in aqueous ethanol under reflux.

-

Product : Sodium/potassium 4-(4-acetylphenyl)benzoate.

-

Application : Intermediate for carboxylate salt derivatives.

Transesterification

The ethyl ester group can be replaced with other alcohols via acid-catalyzed transesterification:

| Alcohol Reactant | Catalyst | Product |

|---|---|---|

| Methanol | H₂SO₄ | Methyl 4-(4-acetylphenyl)benzoate |

| Propanol | HCl | Propyl 4-(4-acetylphenyl)benzoate |

Reduction of the Ester Group

-

Reagent : LiAlH₄ in anhydrous ether.

-

Product : 4-(4-Acetylphenyl)benzyl alcohol.

-

Mechanism : Reduction of the ester to a primary alcohol.

Oxidation of the Acetyl Group

-

Reagent : KMnO₄/H₂SO₄ under vigorous conditions.

-

Product : 4-(4-Carboxyphenyl)benzoic acid.

-

Limitation : Requires harsh conditions due to ketone stability.

Photoredox Reactions

Under blue LED irradiation (460 nm) with Cu(I) catalysts and O₂, analogous esters undergo α-ketolation :

| Parameter | Value |

|---|---|

| Catalyst | CuI/2-picolinic acid |

| Solvent | Alcohols (e.g., MeOH) |

| Radical Intermediate | Superoxide (O₂⁻- ) |

-

Applicability : Potential for modifying the ester’s α-position, though direct evidence for this compound remains unexplored .

Electrophilic Aromatic Substitution

The acetyl group directs electrophiles to meta positions on its attached ring:

| Reaction | Electrophile | Position | Product |

|---|---|---|---|

| Nitration | NO₂⁺ | Meta | 4-(3-Nitro-4-acetylphenyl)benzoate |

| Halogenation | X₂/FeX₃ | Meta | 4-(3-Halo-4-acetylphenyl)benzoate |

-

Mechanistic Insight : Acetyl’s electron-withdrawing nature deactivates the ring and directs substitution meta.

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 250°C, releasing CO₂ and forming biphenyl derivatives.

-

Light Sensitivity : Prolonged UV exposure may cause ester cleavage or acetyl group rearrangement.

Wissenschaftliche Forschungsanwendungen

Ethyl 4’-acetyl-[1,1’-biphenyl]-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including enzyme inhibition.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of liquid crystals and other advanced materials.

Wirkmechanismus

The mechanism of action of Ethyl 4’-acetyl-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4’-acetyl-[1,1’-biphenyl]-4-carboxylate can be compared with other biphenyl derivatives, such as:

4-Acetylbiphenyl: Lacks the ethyl ester group, making it less versatile in certain applications.

4-Ethylbiphenyl: Lacks the acetyl group, resulting in different chemical reactivity.

Biphenyl: The simplest biphenyl derivative, lacking both the acetyl and ethyl ester groups.

Ethyl 4’-acetyl-[1,1’-biphenyl]-4-carboxylate stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties.

Biologische Aktivität

Ethyl 4-(4-acetylphenyl)benzoate, an organic compound belonging to the biphenyl family, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an ethyl ester group and an acetyl group attached to a biphenyl structure. Its chemical formula is , and it is characterized by the following functional groups:

- Ethyl Ester : Contributes to solubility and reactivity.

- Acetyl Group : Enhances biological activity through potential interactions with biological targets.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could lead to therapeutic applications in conditions requiring modulation of enzymatic activity.

- Antimicrobial Activity : Preliminary studies suggest antimicrobial properties, particularly against Gram-positive bacteria, indicating a bactericidal mechanism that may involve disrupting bacterial cell function .

Antimicrobial Effects

A study focusing on the antimicrobial activity of similar compounds highlighted the efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, with results indicating significant activity against Staphylococcus aureus and Enterococcus faecalis:

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 15.625 - 62.5 |

| Ciprofloxacin | 0.381 |

This suggests that this compound may serve as a potential alternative or adjunct to existing antibiotics in treating resistant bacterial infections .

Enzyme Inhibition Studies

Further investigations into enzyme inhibition revealed that this compound can effectively inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial for glucose metabolism. This inhibition could have implications for managing diabetes by enhancing insulin sensitivity and lowering blood sugar levels .

Case Studies and Research Findings

- Antimicrobial Efficacy : A case study demonstrated that this compound exhibited significant antibacterial activity against clinical isolates of MRSA, with a reported MIC value of 31.108 µg/mL .

- Mechanistic Insights : A mechanistic study suggested that the compound's antibacterial action may involve the inhibition of nucleic acid synthesis pathways, leading to cell death in susceptible bacteria .

- Pharmacokinetics : Investigations into pharmacokinetic properties indicate favorable absorption and distribution characteristics for this compound, making it a candidate for further development in therapeutic applications.

Eigenschaften

IUPAC Name |

ethyl 4-(4-acetylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-3-20-17(19)16-10-8-15(9-11-16)14-6-4-13(5-7-14)12(2)18/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRXSVQGASWWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559877 | |

| Record name | Ethyl 4'-acetyl[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119838-61-8 | |

| Record name | Ethyl 4'-acetyl[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.